(4-Amino-6-chloropyridin-2-YL)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-chloropyridin-2-YL)acetic acid typically involves the chlorination of pyridine derivatives followed by amination and subsequent acetic acid substitution . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-chloropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
(4-Amino-6-chloropyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-6-chloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-chloropyridin-3-YL)acetic acid
- (4-Amino-5-chloropyridin-2-YL)acetic acid
- (4-Amino-6-bromopyridin-2-YL)acetic acid
Uniqueness
(4-Amino-6-chloropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(4-amino-6-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
XJBAVTKKMIKJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)N |
Origin of Product |
United States |
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